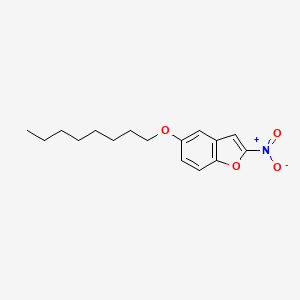

2-Nitro-5-(octyloxy)-1-benzofuran

Description

2-Nitro-5-(octyloxy)-1-benzofuran is a benzofuran derivative featuring a nitro group at the 2-position and an octyloxy chain at the 5-position. Benzofuran derivatives are widely studied for their structural versatility and applications in organic electronics, pharmaceuticals, and synthetic intermediates. The nitro group (electron-withdrawing) and octyloxy chain (electron-donating) create a push-pull electronic configuration, which may enhance charge transfer properties or solubility in nonpolar solvents .

Properties

CAS No. |

56897-19-9 |

|---|---|

Molecular Formula |

C16H21NO4 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

2-nitro-5-octoxy-1-benzofuran |

InChI |

InChI=1S/C16H21NO4/c1-2-3-4-5-6-7-10-20-14-8-9-15-13(11-14)12-16(21-15)17(18)19/h8-9,11-12H,2-7,10H2,1H3 |

InChI Key |

KHDZISWYOVFXPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrobenzofurans typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using a mixture of nitric acid and acetic acid . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization .

Industrial Production Methods

Industrial production methods for 2-nitrobenzofurans often utilize large-scale nitration processes. These methods may involve the use of nitrating agents such as nitrogen dioxide or dinitrogen tetroxide in the presence of solvents like acetic acid or dichloromethane .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(octyloxy)benzofuran can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: The major product is typically a benzofuran derivative with an oxidized functional group.

Reduction: The major product is an amino-substituted benzofuran.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-Nitro-5-(octyloxy)benzofuran has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential antibacterial and anti-viral properties.

Medicine: Investigated for its potential as an anti-tumor agent.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(octyloxy)benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Electronic and Solubility Properties

- Nitro vs. This property could make it suitable as an electron-accepting material in OPVs . In contrast, bromo and boronate groups in analogs like 5a–c and the boronate ester compound facilitate synthetic modifications .

- Octyloxy Chain Effects: The single octyloxy group in 2-Nitro-5-(octyloxy)-1-benzofuran likely improves solubility in nonpolar solvents, similar to the 2,5-bis(octyloxy)benzene units in OPCBMMB/PPCBMB polymers, which enhance blend compatibility with P3HT in solar cells .

Research Findings and Limitations

- Electrical Properties : While direct data on 2-Nitro-5-(octyloxy)-1-benzofuran is unavailable, OPCBMMB/P3HT blends show improved photocurrent under illumination due to octyloxy-enhanced solubility . This suggests that the nitro analog could exhibit similar benefits.

- Synthetic Challenges : The nitro group may complicate synthesis compared to bromo or boronate analogs, as nitroarenes are less reactive in cross-coupling .

Biological Activity

2-Nitro-5-(octyloxy)-1-benzofuran is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- CAS Number: 56897-19-9

- Molecular Formula: C13H15N1O3

- Molecular Weight: 233.26 g/mol

- IUPAC Name: 2-Nitro-5-(octyloxy)-1-benzofuran

| Property | Value |

|---|---|

| CAS No. | 56897-19-9 |

| Molecular Formula | C13H15N1O3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | 2-Nitro-5-(octyloxy)-1-benzofuran |

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-Nitro-5-(octyloxy)-1-benzofuran exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group in the structure may enhance this activity by contributing to electron-withdrawing effects, which can increase the compound's reactivity toward microbial targets.

Anticancer Activity

Studies have highlighted the potential anticancer properties of benzofuran derivatives. For example, a related study demonstrated that certain benzofuran compounds exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of 2-Nitro-5-(octyloxy)-1-benzofuran can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- DNA Interaction: Some studies suggest that benzofuran derivatives can intercalate into DNA, leading to strand breaks and subsequent cell death.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives against common pathogens. The results indicated that compounds with a nitro group displayed enhanced activity compared to their non-nitro counterparts, suggesting that the presence of the nitro group is crucial for antimicrobial potency .

Anticancer Research

In a comparative analysis, 2-Nitro-5-(octyloxy)-1-benzofuran was tested alongside other benzofuran derivatives for their cytotoxic effects on human cancer cell lines. The compound showed promising results with an IC50 value in the micromolar range, indicating significant potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.